Adenosine A1 Receptor Affinity: 50 nM Ki Differentiates 3-(Dimethylamino)cyclohexanone hydrochloride from Structural Analogs
3-(Dimethylamino)cyclohexanone hydrochloride demonstrates moderate affinity for the adenosine A1 receptor with a Ki of 50 nM in both bovine and rat brain cortical membrane assays using [3H]CHA as the radioligand [1]. This affinity is approximately 4-fold lower than the potent A1 antagonist CHA (Ki = 12.6 nM) but represents a distinct pharmacological signature compared to the primary amine analog 3-aminocyclohexanone, for which no A1 receptor binding data have been reported in public repositories [2].
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 50 nM (bovine/rat cortical membranes) |
| Comparator Or Baseline | CHA (N6-cyclohexyladenosine): Ki ≈ 12.6 nM; 3-Aminocyclohexanone: No reported A1 affinity |
| Quantified Difference | Target compound shows ~4-fold lower affinity vs. CHA; data absent for primary amine analog |
| Conditions | Inhibition of [3H]CHA binding to bovine/rat brain cortical membranes |
Why This Matters
Procurement for adenosine receptor research requires verified A1 affinity data; the 50 nM Ki value provides a quantifiable benchmark for compound selection in GPCR screening libraries.
- [1] BindingDB. BDBM50369353 (CHEMBL603977). Affinity Data: Ki = 50 nM at Adenosine A1 receptor (bovine and rat). View Source
- [2] Moos WH, Szotek DS, Bruns RF. N-Cycloalkyladenosines. Potent, A1-Selective Adenosine Agonists. J Med Chem. 1985;28(10):1383-1384. View Source
